N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H12BrFN2O2 and its molecular weight is 327.15 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide is 326.00662 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Novel Antipsychotic Agents
A study on the synthesis and pharmacological evaluation of a series of novel compounds, including analogs with structural similarities to "N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide," demonstrated potential antipsychotic properties without interacting with dopamine receptors, indicating a unique mechanism of action for psychiatric disorders (Wise et al., 1987).
Anti-tumor Activities
Isoxazole compounds, related to the structure of interest, have shown promising anti-tumor activities in preliminary biological tests, suggesting potential applications in cancer therapy (Qi Hao-fei, 2011).
Chemical Synthesis and Characterization
Novel Synthesis Methods
Research into novel synthesis methods for compounds structurally related to "N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide" has contributed to advancements in chemical synthesis techniques, offering new pathways for creating complex molecules for various applications (E. Olszewska et al., 2008).
Radiolabeling for Imaging
The development of radiolabeled compounds, sharing a similar structural framework, for imaging purposes such as PET scans, illustrates the role of these molecules in diagnostic applications, particularly in identifying and monitoring disease states (F. Dollé et al., 2008).
Antimicrobial and Antibacterial Properties
Antimicrobial Evaluation
Compounds with a related structure have been evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial strains, which could lead to new treatments for bacterial infections (Samreen Gul et al., 2017).
Antibacterial Agents
The synthesis and antibacterial evaluation of derivatives similar in structure indicate potential as novel antibacterial agents, particularly in the fight against resistant bacteria, highlighting the importance of such compounds in developing new therapeutic options (V. Varshney et al., 2009).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2/c1-7-10(8(2)19-17-7)6-13(18)16-12-4-3-9(14)5-11(12)15/h3-5H,6H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAXUULMHWIKKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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